molecular formula C23H26FN7O B2839853 1-(4-fluorophenyl)-5-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1904030-66-5

1-(4-fluorophenyl)-5-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2839853
CAS RN: 1904030-66-5
M. Wt: 435.507
InChI Key: SLNWLYRUSVCBKX-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H26FN7O and its molecular weight is 435.507. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-5-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-5-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Research by Başoğlu et al. (2013) explored microwave-assisted synthesis of compounds containing various structural moieties, including 1,2,4-triazole. The synthesized compounds were screened for antimicrobial, antilipase, and antiurease activities, indicating the potential of such compounds in developing new therapeutic agents with specific biological activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Inhibitors of Soluble Epoxide Hydrolase

Thalji et al. (2013) identified piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase through high-throughput screening. Their study highlights the importance of specific functional groups for achieving potency and selectivity, demonstrating the utility of such compounds in investigating various disease models (Thalji, McAtee, Belyanskaya, Brandt, et al., 2013).

Synthesis and Evaluation of Inotropic Activity

Liu et al. (2009) synthesized a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides, assessing them for positive inotropic activity. This work suggests the potential application of these compounds in developing treatments for heart conditions, emphasizing the role of structural modifications in enhancing biological activity (Liu, Yu, Quan, Cui, & Piao, 2009).

Synthesis of Bicyclic 1,2,4-Triazol-3(2H)-one Derivatives

Watanabe et al. (1992) focused on synthesizing derivatives with a 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group, testing them for 5-HT2 and alpha 1 receptor antagonist activity. Their findings contribute to the understanding of how structural features of such compounds influence their pharmacological profiles, potentially guiding the development of new psychiatric medications (Watanabe, Usui, Kobayashi, Yoshiwara, et al., 1992).

properties

IUPAC Name

1-(4-fluorophenyl)-5-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN7O/c1-15-22(28-29-31(15)19-8-6-17(24)7-9-19)23(32)25-18-10-12-30(13-11-18)21-14-16-4-2-3-5-20(16)26-27-21/h6-9,14,18H,2-5,10-13H2,1H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNWLYRUSVCBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3CCN(CC3)C4=NN=C5CCCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-5-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide

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